(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine
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Overview
Description
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine is a chiral compound featuring a bromophenyl group attached to an imidazole ring
Preparation Methods
The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chiral Synthesis: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired stereochemistry.
Final Coupling: The bromophenyl-imidazole intermediate is coupled with 2,2-dimethylpropan-1-amine under suitable conditions to yield the final product.
Chemical Reactions Analysis
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2,2-dimethylpropan-1-amine can be compared with similar compounds such as:
4-Bromophenylacetonitrile: Another bromophenyl derivative with different functional groups and applications.
Tris(4-bromophenyl)amine: A compound with multiple bromophenyl groups, used in different research contexts.
4-Bromophenylboronic acid: A bromophenyl compound used in coupling reactions and material science.
The uniqueness of this compound lies in its chiral nature and the presence of both the bromophenyl group and imidazole ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H18BrN3 |
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Molecular Weight |
308.22 g/mol |
IUPAC Name |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H18BrN3/c1-14(2,3)12(16)13-17-8-11(18-13)9-4-6-10(15)7-5-9/h4-8,12H,16H2,1-3H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
JBWCWZQGVHQMRN-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C)(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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